molecular formula C15H15N5O3S2 B2904677 MLS001006105 CAS No. 455310-36-8

MLS001006105

Cat. No.: B2904677
CAS No.: 455310-36-8
M. Wt: 377.4 g/mol
InChI Key: MOJJOJXUACHANH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MLS001006105, also known as N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, is used for biological tests against the protein target: lamin isoform A-delta10 . Lamins are type V intermediate filament proteins and are the key determinants of nuclear architecture, playing crucial roles in various nuclear functions.

Pharmacokinetics

The compound is soluble in dmso , which could potentially impact its bioavailability and distribution within the body. More comprehensive studies are needed to fully understand the pharmacokinetic profile of this compound.

Biochemical Analysis

Biochemical Properties

MLS001006105 interacts with the protein target lamin isoform A-delta10

Cellular Effects

The compound is known to interact with the lamin isoform A-delta10 , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the protein target lamin isoform A-delta10

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S2/c1-22-11-4-3-9(5-12(11)23-2)10-6-24-15(18-10)19-13(21)7-25-14-16-8-17-20-14/h3-6,8H,7H2,1-2H3,(H,16,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJJOJXUACHANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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